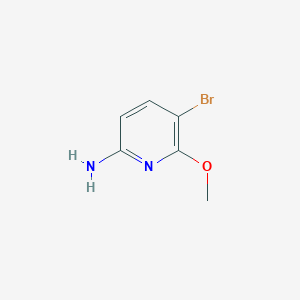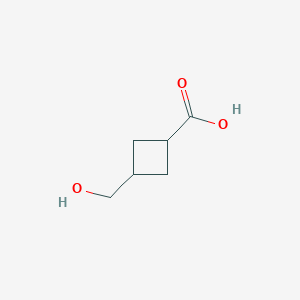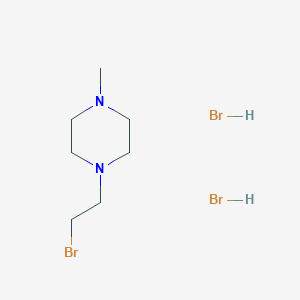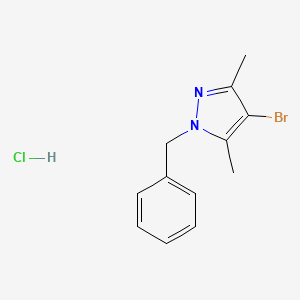
(S)-1-(4-bromophenyl)ethanamine hydrochloride
Vue d'ensemble
Description
“(S)-1-(4-bromophenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H11BrClN . It is used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors .
Synthesis Analysis
The synthesis of this compound involves the use of (S)-(-)-1-(4-Bromophenyl)ethylamine hydrochloride, di-tert-butyl dicarbonate, and triethylamine in dichloromethane . The mixture is stirred at room temperature overnight .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H . This indicates the presence of a bromophenyl group attached to an ethanamine group, along with a hydrochloride group.Chemical Reactions Analysis
The compound is involved in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine . The reaction involves the use of di-tert-butyl dicarbonate and triethylamine in dichloromethane .Physical and Chemical Properties Analysis
The compound has a molecular weight of 236.54 . It is a solid at room temperature and is stored in an inert atmosphere .Applications De Recherche Scientifique
Metabolism in Rat Models
Research by Kanamori et al. (2002) focused on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They found that the metabolism of this compound involves multiple pathways, including deamination leading to aldehyde, alcohol, and carboxylic acid metabolites, and demethylation followed by acetylation of the amino group (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis Methods
Bach and Bridges (1982) detailed the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA), which is structurally related to (S)-1-(4-Bromophenyl)Ethanamine hydrochloride. Their method involved starting from [2-14C]ethan-1-01-2-amine hydrochloride and using a reaction with HBr (Bach & Bridges, 1982).
Environmental Impact Study
Yang et al. (2012) investigated brominated flame retardants in the sediment of the Great Lakes, including compounds structurally similar to this compound. This study provides insight into the environmental impact and accumulation of brominated compounds in natural water bodies (Yang, Wei, Guo, & Li, 2012).
Drug Testing and Analysis
Poklis et al. (2014) reported on the detection and analysis of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine, showcasing the importance of analytical methods for related brominated compounds in clinical toxicology (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
Inhibition of Methoxychlor
Satsuma and Masuda (2012) studied the dechlorination of methoxychlor, a compound related to this compound, by various environmental bacterial species. This research highlights the potential biodegradation pathways of chlorinated and brominated compounds in natural environments (Satsuma & Masuda, 2012).
Effects on Ovarian Morphology and Function
Uzumcu et al. (2006) explored the effects of Methoxychlor (MXC), a pesticide with structural similarities to this compound, on ovarian morphology and function in rats. This study provides insights into the potential endocrine-disrupting effects of brominated compounds (Uzumcu, Kuhn, Marano, Armenti, & Passantino, 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-(4-bromophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAANUXMMQVAY-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84499-77-4 | |
| Record name | Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(4-bromophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)













